N-(2,5-dimethoxyphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide
Overview
Description
N-(2,5-dimethoxyphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyaniline and a suitable benzoyl chloride derivative. The reaction conditions may involve:
Step 1: Nitration of 2,5-dimethoxyaniline to introduce the nitro group.
Step 2: Reduction of the nitro group to form the corresponding amine.
Step 3: Acylation of the amine with benzoyl chloride to form the benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Interference with specific biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)benzamide: A simpler analog with similar structural features.
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide: Another analog with a different substitution pattern.
Uniqueness
N-(2,5-dimethoxyphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide is unique due to its combination of functional groups and structural complexity. This uniqueness may confer specific properties and applications not shared by its analogs.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-30-17-8-9-19(31-2)18(12-17)25-22(27)15-4-3-5-16(11-15)26-23(28)20-13-6-7-14(10-13)21(20)24(26)29/h3-5,8-9,11-14,20-21H,6-7,10H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNWUJUEMOZKQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5CCC(C5)C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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